Welcome to the BenchChem Online Store!
molecular formula C7H3F4NO2 B1265542 4-Amino-2,3,5,6-tetrafluorobenzoic acid CAS No. 944-43-4

4-Amino-2,3,5,6-tetrafluorobenzoic acid

Cat. No. B1265542
M. Wt: 209.1 g/mol
InChI Key: WTNSXWSOTDBWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006454B2

Procedure details

To a solution of 4-amino-2,3,5,6-tetrafluoro-benzoic acid (1.0 g, 4.78 mmol) in ether (75 mL), an ethereal solution of diazomethane gas was added until the starting material is completely consumed. The reaction mixture was then evaporated under reduced pressure. The crude solid obtained was purified by flash column chromatography using 0.5% ethyl acetate in hexane to obtain title compound (0.8 g, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:13])[C:3]=1[F:14].[N+](=[CH2:17])=[N-]>CCOCC>[CH3:17][O:7][C:6](=[O:8])[C:5]1[C:4]([F:13])=[C:3]([F:14])[C:2]([NH2:1])=[C:10]([F:11])[C:9]=1[F:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=C(C(=O)O)C(=C1F)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is completely consumed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude solid obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=C(C(=C1F)F)N)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.